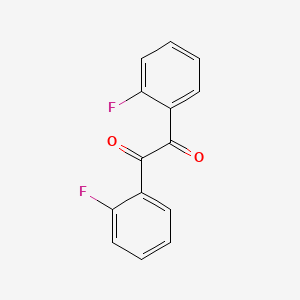

1,2-Bis(2-fluorophenyl)ethane-1,2-dione

Description

Contextual Significance within the α-Diketone Class

Alpha-diketones, characterized by two adjacent carbonyl groups, are a cornerstone of synthetic organic chemistry. nih.gov This functional group arrangement makes them highly versatile building blocks for the synthesis of a wide variety of more complex molecules, particularly heterocyclic compounds. For instance, α-diketones are classical precursors for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities, through condensation reactions with ortho-phenylenediamines. nih.gov

The reactivity of the dicarbonyl unit allows for a range of chemical transformations, making these compounds valuable in creating pharmaceuticals, agrochemicals, and functional materials. nih.gov The investigation of substituted benzil (B1666583) derivatives, such as 1,2-Bis(2-fluorophenyl)ethane-1,2-dione, is driven by the goal of fine-tuning the electronic and steric properties of the α-diketone core to develop new materials and synthetic intermediates.

Distinctive Features Attributed to Fluorine Substitution and ortho-Configuration

The introduction of fluorine into an organic molecule can dramatically alter its physical and chemical properties. mdpi.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. In this compound, the two fluorine atoms in the ortho-positions are expected to exert several key influences:

Electronic Effects: The strong inductive effect of fluorine can modulate the reactivity of the adjacent carbonyl groups, potentially making them more susceptible to nucleophilic attack. This can influence reaction rates and pathways in synthetic applications. mdpi.com

Steric and Conformational Effects: The placement of a relatively small but sterically demanding fluorine atom at the ortho position can impose significant conformational constraints. In benzil and its derivatives, the two phenyl rings are typically twisted out of the plane of the dicarbonyl unit. The ortho-fluorine atoms in this compound would likely enhance this twisting due to steric repulsion with the carbonyl groups and with each other. This altered dihedral angle between the phenyl rings and the dicarbonyl core can impact the molecule's crystal packing and its photophysical properties.

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the supramolecular assembly in the solid state. nih.goviucr.org

Crystal structure analysis of the related para-isomer, 1,2-Bis(4-fluorophenyl)ethane-1,2-dione, reveals a conformation where the dicarbonyl unit is s-trans, and the central C-C bond is elongated to minimize dipole-dipole repulsions between the carbonyl groups. nih.govresearchgate.net It is plausible that the ortho-isomer would adopt a similar strategy to alleviate intramolecular strain.

Overview of Academic Research Trajectories

While direct experimental studies on this compound are limited, the known applications of its structural analogs suggest several promising research directions.

Heterocyclic Synthesis: A primary research avenue is its use as a precursor for novel fluorinated heterocyclic compounds. nih.gov Condensation with various diamines could yield fluorinated quinoxalines, which are scaffolds of interest in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.net

Polymer and Materials Science: Fluorinated aromatic diketones are used in the synthesis of high-performance polymers and materials for photovoltaics. nih.gov The specific properties imparted by the ortho-fluoro substitution could be exploited to create new polymers with tailored thermal stability, solubility, and electronic characteristics.

Photochemistry: Benzil and its derivatives are classic subjects in photochemistry. The presence of heavy atoms like fluorine can influence intersystem crossing rates, potentially leading to interesting phosphorescent properties. nih.gov Research into fluorinated benzils has shown they can act as organic room-temperature phosphorescent molecules, suggesting a potential application for the ortho-isomer in optical materials and sensors. nih.gov

The table below provides a comparison of known physical properties for the parent compound, Benzil, and the para-substituted isomer, offering a predictive context for this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 94-96 |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | C₁₄H₈F₂O₂ | 246.21 | 120-122 sigmaaldrich.com |

| This compound | C₁₄H₈F₂O₂ | 246.21 | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQCHLREAXYCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453098 | |

| Record name | 1,2-bis(2-fluorophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-43-3 | |

| Record name | 1,2-bis(2-fluorophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Solid State Structural Elucidation of 1,2 Bis 2 Fluorophenyl Ethane 1,2 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections discuss the characterization of 1,2-Bis(2-fluorophenyl)ethane-1,2-dione using proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy.

The ¹H NMR spectrum of this compound is expected to exhibit a complex multiplet pattern in the aromatic region. Due to the presence of the fluorine atom at the ortho position, the signals of the aromatic protons will be influenced by both homo- and heteronuclear coupling.

Chemical Shift Prediction: The protons on the fluorinated phenyl rings are anticipated to resonate in the range of 7.0-8.0 ppm. The electron-withdrawing nature of the fluorine atom and the dicarbonyl group will deshield these protons, shifting their signals downfield.

Coupling Constants: The protons will exhibit spin-spin coupling with neighboring protons (³JHH) and with the fluorine atom (³JHF and ⁴JHF). These couplings will result in complex splitting patterns, which can be analyzed to assign the specific resonances to the individual protons.

A detailed analysis of the ¹H NMR spectrum is essential for confirming the substitution pattern of the phenyl rings.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons and the aromatic carbons.

Carbonyl Carbons: The two equivalent carbonyl carbons are expected to show a single resonance in the downfield region of the spectrum, typically between 190 and 200 ppm.

Aromatic Carbons: The aromatic carbons will appear in the range of 110-140 ppm. The carbon atoms directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (Hz) |

| C=O | 195 | - |

| C-F | 160 | ¹JCF ≈ 250 |

| C-C=O | 135 | ²JCF ≈ 20 |

| Aromatic CH | 115-130 | ³JCF, ⁴JCF ≈ 5-10 |

Note: The values presented are predictions and may vary from experimental data.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms.

Chemical Shift: The chemical shift of the fluorine atoms is influenced by the electronic environment. For aromatic fluorides, the resonance typically appears in the range of -100 to -140 ppm relative to a standard reference such as CFCl₃.

Coupling: The fluorine signal will be split by the ortho- and meta-protons on the phenyl ring, resulting in a multiplet. Analysis of this splitting pattern can provide further confirmation of the molecular structure.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

C=O Stretching: A strong absorption band in the region of 1680-1660 cm⁻¹ is characteristic of the stretching vibration of the conjugated dicarbonyl group.

C-F Stretching: The C-F stretching vibration in aromatic fluorides typically appears as a strong band in the range of 1270-1100 cm⁻¹.

Aromatic C=C Stretching: Several bands in the region of 1600-1450 cm⁻¹ will be present due to the C=C stretching vibrations within the phenyl rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will give rise to absorptions in the fingerprint region, which can be indicative of the substitution pattern.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1680 - 1660 |

| C-F | Stretching | 1270 - 1100 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

Symmetric Vibrations: The symmetric stretching vibration of the C-C bond between the two carbonyl groups is expected to be a strong feature in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl rings, typically observed around 1000 cm⁻¹, is also expected to be a prominent Raman band.

A combined analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Analysis of Electronic Absorption Characteristics

Following a comprehensive search of scientific literature and spectral databases, specific experimental data regarding the electronic absorption characteristics, such as the maximum absorption wavelength (λmax), for this compound are not available in the public domain.

Determination of Molar Extinction Coefficients

Similarly, experimental values for the molar extinction coefficients (ε) of this compound could not be located in the reviewed literature. This information is essential for quantitative analysis and is typically determined concurrently with UV-Vis absorption studies.

Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

Detailed experimental High-Resolution Mass Spectrometry (HRMS) data, which would provide precise mass-to-charge ratio (m/z) measurements to confirm the elemental composition of this compound, has not been found in publicly accessible scientific reports or databases. While the theoretical exact mass can be calculated, the crucial experimental verification is not presently available.

X-ray Crystallography for Atomic-Level Structural Detail

Crystal Packing Architectures and Unit Cell Parameters

A thorough search for single-crystal X-ray diffraction studies on this compound yielded no specific results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and crystal packing architecture remains unelucidated in the available scientific literature. While crystallographic data exists for other isomers, such as 1,2-bis(4-fluorophenyl)ethane-1,2-dione and 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, no such structural information has been published for the 2-fluoro isomer. nih.goviucr.orgiucr.org

Analysis of Intermolecular Interactions: C-H⋯F, π-π Stacking, and C-H⋯O Bonding

The solid-state architecture of fluorinated benzil (B1666583) analogues, such as 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, reveals a complex network of non-covalent interactions that dictate the crystal packing. These interactions, primarily C-H⋯F, π-π stacking, and C-H⋯O bonds, are crucial in stabilizing the three-dimensional supramolecular assembly.

π-π Stacking Interactions: Aromatic stacking is a significant stabilizing force in the crystal structures of many aryl diketones. In the case of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, molecules arrange in a stacking pattern that maximizes slipped π-π interactions between the planes of the difluoroaryl rings. nih.gov The intercentroid separation in this analogue is approximately 3.7317 Å. nih.gov Similar interactions are observed in bis(4-fluorophenyl)ethane-1,2-dione, with a centroid-centroid distance of about 3.6416 Å, and in the parent compound, benzil, with a separation of 3.7566 Å. iucr.orgnih.gov This suggests that the phenyl rings in this compound would also engage in π-π stacking, likely with an interplanar distance in a comparable range, contributing to the formation of layered structures.

C-H⋯O Bonding: In addition to C-H⋯F bonds, weaker C-H⋯O interactions involving the carbonyl oxygen atoms are also observed in the crystal packing of related structures. iucr.orgnih.govnih.gov For example, in (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, neighboring molecules are linked by weak intermolecular C-H⋯O hydrogen bonds. nih.gov In the 3,5-difluoro analogue, a network of C-H⋯O interactions is noted between a carbonyl oxygen and an aromatic hydrogen. iucr.orgnih.gov However, it has been observed that this interaction can be significantly weaker compared to that in benzil or the 4-fluoro substituted counterpart. iucr.orgnih.gov It is therefore plausible that this compound also exhibits these types of weak hydrogen bonds, further stabilizing the molecular arrangement in the solid state.

The interplay of these non-covalent forces—C-H⋯F, π-π stacking, and C-H⋯O—is fundamental to understanding the supramolecular chemistry of this compound and its analogues.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| C-H⋯F | C-H (Aryl) | F | - | 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.64 - 3.76 | bis(4-fluorophenyl)ethane-1,2-dione, Benzil |

| C-H⋯O | C-H (Aryl) | O=C | ~2.40 | bis(4-fluorophenyl)ethane-1,2-dione |

Note: The data presented is based on crystallographic studies of closely related fluorinated benzil analogues.

Conformational Preferences of the Ethanedione Core

The conformation of the central ethanedione (α-diketone) bridge is a defining structural characteristic of benzil and its derivatives. This unit's geometry is primarily dictated by the repulsive electrostatic interactions between the adjacent, dipolar carbonyl groups. To minimize this repulsion, the dicarbonyl unit typically adopts a non-planar, skewed conformation.

In the solid state, compounds like (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione exhibit an s-trans conformation of the dicarbonyl unit. nih.gov This is evidenced by the O=C-C=O torsion angle, which in the 4-fluoro analogue is approximately -110.65°. nih.gov This deviation from planarity serves to maximize the distance between the two electronegative oxygen atoms. nih.gov The central C-C bond connecting the carbonyl units is often observed to be longer than a typical Csp²-Csp² single bond, a consequence of minimizing the unfavorable vicinal dipole-dipole interactions. nih.gov For instance, this bond length is reported as 1.536 Å in (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione. nih.gov

It is highly probable that this compound adopts a similar skewed conformation of its ethanedione core. The steric and electronic effects of the ortho-fluoro substituents might introduce additional rotational hindrance, potentially influencing the precise O=C-C=O torsion angle, but the fundamental preference for a non-planar arrangement to alleviate dipole-dipole repulsion would remain.

Dihedral Angle Analysis and Molecular Geometry Relationships

In related fluorinated benzils, this dihedral angle is significant, indicating a non-coplanar arrangement of the aromatic rings. For example, in 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, the dihedral angle between the two rings is 49.50°. iucr.orgnih.gov In (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione, this angle is even larger at 64.74°. nih.gov This twisted conformation is a result of minimizing steric hindrance between the two bulky aryl groups and optimizing the electronic interactions within the molecule.

Another critical torsion angle is that which describes the rotation of the phenyl ring relative to the adjacent carbonyl group (C-C-C=O). In 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, the C5—C6—C7—O1 torsion angle is reported to be 7.55°. iucr.orgnih.gov This value is slightly larger than that observed in bis(4-fluorophenyl)ethane-1,2-dione (5.69°) and benzil (3.80°), suggesting that the substitution pattern on the phenyl ring can influence this aspect of the molecular geometry. iucr.orgnih.gov For this compound, the presence of the fluorine atom at the ortho position would likely lead to a notable dihedral angle between the phenyl rings and a specific C-C-C=O torsion angle to accommodate the steric bulk and electronic effects of the substituent.

| Parameter | Value (°) | Reference Compound |

| Dihedral Angle (Ring-Ring) | 49.50 | 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |

| Dihedral Angle (Ring-Ring) | 64.74 | (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione |

| Torsion Angle (O=C-C=O) | -110.65 | (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione |

| Torsion Angle (C-C-C=O) | 7.55 | 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |

Note: The data presented is based on crystallographic studies of closely related fluorinated benzil analogues and serves as a predictive model for the geometry of this compound.

Advanced Computational and Quantum Chemical Investigations of 1,2 Bis 2 Fluorophenyl Ethane 1,2 Dione

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules. For 1,2-Bis(2-fluorophenyl)ethane-1,2-dione, these methods offer a detailed understanding of its three-dimensional structure, vibrational modes, and electronic behavior. While specific experimental and computational studies on the 2-fluoro isomer are not extensively documented in publicly available literature, the principles of computational chemistry and data from analogous compounds, such as benzil (B1666583) and other fluorinated derivatives, allow for a robust theoretical characterization.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. spectroscopyonline.com The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation (a stable structure) is found. ripublication.com

For 1,2-diaryl-ethane-1,2-dione compounds, key geometric parameters include the length of the central C-C bond connecting the two carbonyl groups, the C=O bond lengths, and the dihedral angle between the planes of the phenyl rings and the dicarbonyl unit. In the parent compound, benzil, the molecule adopts a skewed conformation. The introduction of fluorine atoms at the ortho positions in this compound is expected to influence this geometry due to both steric and electronic effects. The steric hindrance from the ortho-fluorine atoms may lead to a larger dihedral angle between the phenyl rings compared to unsubstituted benzil or its para-substituted isomers.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). psu.eduaip.org These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The characteristic vibrational modes for this molecule would include C=O stretching, C-F stretching, and various aromatic C-C and C-H vibrations.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents expected ranges for key vibrational modes based on DFT calculations of analogous compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

| Carbonyl (C=O) Stretch | 1700 - 1660 | Symmetric and asymmetric stretching of the two ketone groups. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |

Basis Set Selection Criteria and Validation in Computational Models

The accuracy of any DFT calculation is critically dependent on the choice of the basis set. A basis set is a collection of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The selection involves a trade-off between the desired accuracy and the available computational resources. nih.govstackexchange.com

For a molecule like this compound, which contains electronegative atoms (oxygen and fluorine) with lone pairs of electrons, the basis set must be sufficiently flexible. Key considerations include:

Split-Valence Basis Sets: These sets, such as the Pople-style 6-31G or 6-311G, use multiple functions to describe the valence orbitals, which are most important for chemical bonding, and fewer functions for the core orbitals.

Polarization Functions: Indicated by notations like (d) or (d,p), these functions allow orbitals to change shape, which is crucial for accurately describing bonding in molecules. Their inclusion is almost always important for reliable results. youtube.comstackexchange.com

Diffuse Functions: Denoted by a "+" sign (e.g., 6-31+G), these functions are important for describing species with diffuse electron density, such as anions or molecules with lone pairs, and for calculating properties like electron affinity. youtube.com

A common and reliable choice for calculations on this type of molecule would be the B3LYP/6-311+G(d,p) level of theory. Validation of the chosen model is typically performed by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data for related, well-characterized compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more reactive. The energy of the HOMO-LUMO gap can also provide a first approximation of the lowest energy electronic excitation.

For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzil. emerginginvestigators.orgmdpi.com The HOMO is anticipated to be localized primarily on the phenyl rings and the dicarbonyl bridge, while the LUMO is expected to have significant contributions from the π* orbitals of the carbonyl groups and the aromatic rings.

Table 2: Representative Frontier Molecular Orbital Energies for Benzil Derivatives Illustrative values based on DFT calculations of analogous compounds to demonstrate expected trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzil (unsubstituted) | -6.5 | -2.5 | 4.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Represents regions of near-zero potential.

For this compound, the MEP surface is expected to show the most negative potential (red) localized around the two electronegative oxygen atoms of the carbonyl groups. These regions are the primary sites for interaction with electrophiles or proton donors. The fluorine atoms will also contribute to regions of negative potential. The most positive potential (blue) would be found around the hydrogen atoms of the phenyl rings, indicating these are the most electron-poor sites. The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying excited states and simulating electronic absorption spectra (UV-Vis). mdpi.comaip.org

Theoretical Simulation of UV-Vis Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This allows for a direct comparison between theoretical and experimental spectra, aiding in the assignment of electronic transitions. researchgate.net

For α-dicarbonyl compounds like this compound, the UV-Vis spectrum is typically characterized by two main types of electronic transitions:

n → π* transitions: Involving the excitation of an electron from a non-bonding orbital (n), primarily localized on the carbonyl oxygen atoms, to an anti-bonding π* orbital of the C=O group. These transitions are typically of lower energy (longer wavelength) and lower intensity.

π → π* transitions: Involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, delocalized over the carbonyl and aromatic systems. These transitions are of higher energy (shorter wavelength) and are generally much more intense.

The presence of fluorine substituents on the phenyl rings can induce shifts in the absorption maxima (chromic shifts) compared to the parent benzil molecule, often leading to a slight blue shift (hypsochromic shift) due to the inductive electron-withdrawing effect of fluorine.

Table 3: Illustrative Predicted Electronic Transitions for this compound This table presents hypothetical data for the primary electronic transitions expected for the title compound.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~410 | Low (~0.01) | HOMO -> LUMO | n → π* |

Prediction of Excited State Energies and Oscillator Strengths

No published data containing a table of calculated excited state energies and corresponding oscillator strengths for this compound could be found.

Reactivity Descriptors Derived from Computational Studies

Specific values for reactivity descriptors such as HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index for this compound are not available in the reviewed literature.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

A theoretical evaluation, including calculated values for properties like dipole moment (μ), polarizability (α), and first hyperpolarizability (β), for this compound could not be located.

Reaction Mechanisms and Transformational Chemistry of 1,2 Bis 2 Fluorophenyl Ethane 1,2 Dione

Mechanistic Pathways of Oxidation Reactions

While the direct oxidation of the diketone core is less common than its other transformations, oxidative pathways do exist, most notably through intramolecular rearrangement or oxidative cleavage.

A primary transformation under basic conditions is the benzilic acid rearrangement , which is an intramolecular disproportionation (redox) reaction. wikipedia.org First reported by Justus von Liebig in 1838 for the parent compound benzil (B1666583), this reaction converts a 1,2-diketone into an α-hydroxycarboxylic acid. wikipedia.orgchemistnotes.com The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons, forming a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iqyoutube.com This is followed by a bond rotation to position the 2-fluorophenyl group for migration. The rate-determining step is the 1,2-shift of the aryl group to the adjacent carbonyl carbon, which occurs concurrently with the formation of a new carbonyl group. wikipedia.org This concerted step results in a rearranged carboxylate, which is protonated during acidic workup to yield 2-hydroxy-2,2-bis(2-fluorophenyl)acetic acid. youtube.com Aryl groups with electron-withdrawing substituents are known to migrate readily in this rearrangement. wikipedia.org

A distinct oxidation pathway involves oxidative cleavage , which breaks the central carbon-carbon bond. This can be achieved under specific conditions, for instance, using inorganic electrides in the presence of molecular oxygen. nih.gov The mechanism is proposed to initiate with the formation of a superoxide (B77818) radical from O₂, which then attacks one of the carbonyl carbons. nih.govresearchgate.net This leads to an α-keto peroxy radical anion, which subsequently abstracts a hydrogen from the medium (e.g., water) to form an α-keto peroxide intermediate. nih.gov This intermediate can then undergo further reaction, such as a process analogous to the Baeyer-Villiger oxidation, leading to the cleavage of the C-C bond and the formation of two molecules of 2-fluorobenzoic acid. nih.gov

Table 1: Comparison of Oxidation Pathways

| Feature | Benzilic Acid Rearrangement | Oxidative Cleavage |

|---|---|---|

| Reagents | Strong base (e.g., KOH, NaOH) | Oxidizing agent (e.g., O₂ with electride) |

| Key Intermediate | Tetrahedral alkoxide | α-keto peroxide |

| Bond Changes | C-C bond migration (intramolecular) | C-C bond cleavage |

| Product Type | α-Hydroxycarboxylic acid | Carboxylic acids |

| Redox Nature | Intramolecular disproportionation | Net oxidation |

Mechanistic Pathways of Reduction Reactions

The reduction of 1,2-bis(2-fluorophenyl)ethane-1,2-dione can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions, yielding either an α-hydroxyketone or a 1,2-diol.

In the absence of a protic solvent, reduction with alkali metals (a Birch-type reduction) typically proceeds via a two-electron transfer mechanism. stackexchange.com The first electron transfer from the metal to one of the carbonyl groups generates a resonance-stabilized ketyl radical anion. nih.govstackexchange.com A rapid second electron transfer produces an enediolate dianion. stackexchange.com Subsequent quenching with water protonates the dianion to form an enediol, which tautomerizes to the stable α-hydroxyketone, 2-hydroxy-1,2-bis(2-fluorophenyl)ethan-1-one (a benzoin (B196080) analogue). nih.gov

Alternatively, in the presence of a proton source such as an alcohol, the reduction can proceed further to the 1,2-diol. stackexchange.com In this pathway, after the formation of the enediolate dianion, it is protonated by the alcohol. stackexchange.com The resulting species can then accept another electron to form a new radical, which is again protonated and reduced in a sequence that ultimately yields 1,2-bis(2-fluorophenyl)ethane-1,2-diol. stackexchange.com This pathway avoids the isolation of the α-hydroxyketone intermediate.

Table 2: Summary of Reduction Pathways and Products

| Pathway | Reducing System | Key Intermediate | Final Product |

|---|---|---|---|

| α-Hydroxyketone Formation | Na / liq. NH₃ (no alcohol) | Enediolate dianion | 2-Hydroxy-1,2-bis(2-fluorophenyl)ethan-1-one |

| 1,2-Diol Formation | Na / liq. NH₃ (with alcohol) | Enediolate, ketyl radical | 1,2-Bis(2-fluorophenyl)ethane-1,2-diol |

| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pd/C) | Surface-adsorbed species | 1,2-Bis(2-fluorophenyl)ethane-1,2-diol |

Nucleophilic Substitution Reactions at Fluorine Centers

The fluorine atoms on the aromatic rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group. The SNAr mechanism is favored for aromatic rings that are rendered electron-deficient by substituents positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org

The mechanism proceeds in two main steps:

Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring and forms a tetrahedral, sp³-hybridized carbon. The negative charge is delocalized across the aromatic system and the carbonyl groups, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is the leaving group.

For SNAr reactions, the typical halide reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions and is because the first step—nucleophilic attack—is the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack by the nucleophile. youtube.com

Table 3: Potential SNAr Reactions and Products

| Nucleophile | Reagent Example | Expected Product (Monosubstituted) |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-(2-Fluorophenyl)-2-(2-methoxyphenyl)ethane-1,2-dione |

| Amine | Ammonia (NH₃) | 1-(2-Aminophenyl)-2-(2-fluorophenyl)ethane-1,2-dione |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(2-Fluorophenyl)-2-(2-(phenylthio)phenyl)ethane-1,2-dione |

Condensation and Cyclization Reactions Involving the Ethanedione Moiety

The vicinal dicarbonyl groups of the ethanedione moiety serve as excellent electrophilic sites for condensation reactions with bifunctional nucleophiles, leading to the formation of various heterocyclic systems. acs.org

A quintessential example is the reaction with aromatic 1,2-diamines, such as o-phenylenediamine, to synthesize quinoxalines. researchgate.netresearchgate.net The mechanism involves an initial nucleophilic attack by one of the amino groups on a carbonyl carbon, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the stable, aromatic quinoxaline (B1680401) ring system. youtube.com In the case of this compound, this reaction would produce 2,3-bis(2-fluorophenyl)quinoxaline.

Other condensation reactions are also possible. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of 1,2-diazines (pyridazines). Condensation with 1,3-dicarbonyl compounds or their equivalents can also lead to more complex cyclic structures. A notable reaction of benzil is its base-catalyzed condensation with 1,3-diphenyl-2-propanone to form tetraphenylcyclopentadienone, a key precursor for various Diels-Alder reactions. libretexts.org

Table 4: Representative Condensation Reactions and Heterocyclic Products

| Reactant | Product Class | Specific Product Example |

|---|---|---|

| o-Phenylenediamine | Quinoxaline | 2,3-Bis(2-fluorophenyl)quinoxaline |

| Hydrazine | Dihydropyridazine | 5,6-Bis(2-fluorophenyl)-1,4-dihydropyridazine |

| 1,3-Diphenyl-2-propanone | Cyclopentadienone | 2,5-Bis(2-fluorophenyl)-3,4-diphenylcyclopentadienone |

Investigation of Radical-Mediated Reaction Pathways

The photochemistry of α-diketones like this compound provides access to several radical-mediated pathways. The compound can absorb UV light, promoting it to an excited state that can undergo various reactions.

One primary photochemical process is α-cleavage (Norrish Type I). Upon irradiation, the bond between the two carbonyl carbons can break homolytically, yielding two 2-fluorobenzoyl radicals. mdpi.com These highly reactive radicals can then participate in subsequent reactions, such as abstracting hydrogen atoms from the solvent or adding to alkenes, making the parent compound a useful photoinitiator for radical polymerization. chemicalbook.com

In the presence of a suitable hydrogen-atom donor (R-H), the triplet excited state of the diketone can undergo intermolecular hydrogen abstraction . cdnsciencepub.comresearchgate.net This process generates a ketyl radical and a radical derived from the H-donor. The ketyl radical is a key intermediate that can undergo dimerization or further reactions. researchgate.net

Furthermore, in the presence of molecular oxygen, photo-oxidation can occur. The excited diketone can react with O₂, potentially forming benzoylperoxy radicals, which can lead to a variety of oxidation products. mdpi.com

Table 5: Summary of Radical-Mediated Pathways

| Initiation Method | Primary Radical Formed | Potential Subsequent Reactions |

|---|---|---|

| Photolysis (UV irradiation) | 2-Fluorobenzoyl radical (via α-cleavage) | H-abstraction, polymerization initiation |

| Photolysis with H-donor | Ketyl radical | Dimerization, disproportionation |

Electronic and Steric Effects of ortho-Fluorine Substituents on Reactivity

The ortho-fluorine atoms exert profound electronic and steric effects that modulate the reactivity of this compound compared to its parent compound, benzil.

Electronic Effects : Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). libretexts.org This effect is most pronounced at the ortho position. The -I effect significantly increases the electrophilicity of the carbonyl carbons, making them more susceptible to attack by nucleophiles. This would be expected to accelerate the rates of reduction, condensation, and the initial step of the benzilic acid rearrangement. Simultaneously, fluorine can donate lone-pair electrons via resonance (+R effect), but for halogens, the inductive effect typically dominates, especially in matters of ground-state reactivity. libretexts.org The powerful -I effect also helps to stabilize the negatively charged Meisenheimer complex formed during SNAr, thereby activating the ring for substitution. libretexts.org

| Radical H-Abstraction | Increase (more electrophilic excited state) | Minimal | Likely increased reactivity |

Applications in Advanced Materials Science and Organic Transformations of 1,2 Bis 2 Fluorophenyl Ethane 1,2 Dione Derivatives

Role as a Building Block in Complex Organic Synthesis

The diketone functionality of 1,2-bis(2-fluorophenyl)ethane-1,2-dione provides a versatile platform for the construction of diverse molecular architectures, particularly heterocyclic systems and large polycyclic aromatic hydrocarbons.

Synthesis of Diverse Heterocyclic Frameworks

The condensation of 1,2-dicarbonyl compounds with various dinucleophiles is a classical and efficient method for the synthesis of a multitude of heterocyclic rings. This compound and its analogs are key precursors in the formation of quinoxalines, imidazoles, indoles, pyrazines, and triazines.

Quinoxalines: These nitrogen-containing heterocyclic compounds are readily synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov The reaction of this compound with ortho-phenylenediamines yields 2,3-bis(2-fluorophenyl)quinoxaline derivatives. These compounds are of significant interest due to their wide range of pharmacological activities. nih.govmdpi.com

Imidazoles: The synthesis of tetrasubstituted imidazoles can be achieved through a one-pot, four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate. researchgate.net Utilizing this compound in this reaction leads to the formation of 1-aryl-2-(2-fluorophenyl)-4,5-bis(2-fluorophenyl)imidazoles.

Indoles: While not a direct condensation product, derivatives of this compound can be utilized in more complex synthetic routes to access substituted indole frameworks. For instance, indolyl-glyoxamide derivatives have been synthesized from indole precursors and can be further elaborated. researchgate.net

Pyrazines: Pyrazines are synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, similar to quinoxalines, but with aliphatic diamines. wikipedia.orgresearchgate.net The reaction of this compound with ethylenediamine would yield 2,3-bis(2-fluorophenyl)pyrazine.

Triazines: 1,2,4-Triazines can be synthesized by the condensation of 1,2-dicarbonyl compounds with aminoguanidine. researchgate.net This reaction, when employing this compound, produces 5,6-bis(2-fluorophenyl)-3-amino-1,2,4-triazine, a scaffold present in various pharmacologically active molecules. scirp.org

| Heterocyclic Framework | General Synthetic Method | Resulting Derivative from this compound |

|---|---|---|

| Quinoxalines | Condensation with o-phenylenediamines | 2,3-Bis(2-fluorophenyl)quinoxalines |

| Imidazoles | Four-component reaction with aldehydes, amines, and ammonium acetate | Tetrasubstituted imidazoles with 2-fluorophenyl groups |

| Indoles | Multi-step synthetic sequences | Substituted indole derivatives |

| Pyrazines | Condensation with 1,2-aliphatic diamines | 2,3-Bis(2-fluorophenyl)pyrazines |

| Triazines | Condensation with aminoguanidine | 5,6-Bis(2-fluorophenyl)-1,2,4-triazines |

Precursors for Polycyclic Aromatic Hydrocarbons (e.g., Hexabenzocoronenes)

The synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs), such as hexabenzocoronenes (HBCs), often involves the use of 1,2-diketone precursors. The Diels-Alder reaction between a diene and a dienophile is a powerful tool for constructing the intricate carbon frameworks of these molecules. Derivatives of this compound can be transformed into cyclopentadienone dienophiles, which then undergo cycloaddition reactions with appropriate dienes to build up the polycyclic system. The fluorine atoms can influence the electronic properties and solubility of the resulting PAHs, which are of interest for applications in organic electronics.

Integration into Photochromic Molecular Systems (e.g., Diarylethenes)

Diarylethenes are a prominent class of photochromic compounds that undergo reversible color changes upon irradiation with light. researchgate.net The core structure of many diarylethenes consists of two aromatic rings linked by a perfluorocyclopentene or other cyclic alkene. While this compound itself is not a direct component of the final photochromic molecule, its derivatives can be used to synthesize the aryl moieties that are incorporated into the diarylethene structure. The electronic nature of the aryl groups significantly influences the photochromic properties, such as the absorption wavelengths of the open and closed forms and the quantum yields of the photoreactions. mdpi.com The introduction of fluorinated phenyl groups can modulate these properties, leading to the development of new photochromic materials with tailored performance characteristics.

Development of Novel Materials with Tailored Properties

The incorporation of this compound derivatives into larger molecular structures and polymers allows for the fine-tuning of material properties for specific applications in electronics and photovoltaics.

Contributions to Organic Semiconductor Research

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. researchgate.net Donor-acceptor (D-A) type molecules, where an electron-donating unit is linked to an electron-accepting unit, have proven to be a successful design strategy for high-performance organic semiconductors. nih.gov The electron-withdrawing nature of the dione functionality and the fluorine atoms in this compound make its derivatives attractive as electron-accepting building blocks in D-A systems. By combining these acceptor units with various donor moieties, a wide range of organic semiconductors with tunable electronic properties can be synthesized and investigated. researchgate.net

Incorporation into Polymers for Photovoltaic Applications

Polymer solar cells (PSCs) are a promising renewable energy technology, and their efficiency is closely tied to the properties of the donor and acceptor materials in the active layer. nih.gov Donor-acceptor conjugated polymers, where electron-donating and electron-accepting units are arranged alternately along the polymer backbone, are widely used as the donor material in bulk heterojunction PSCs. nih.gov The introduction of fluorine atoms into the polymer backbone is a common strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc) in the solar cell. Derivatives of this compound can be used to create electron-accepting monomers that are then copolymerized with electron-donating monomers to produce fluorinated D-A polymers for photovoltaic applications.

| Application Area | Role of this compound Derivatives | Resulting Material/System | Key Properties Influenced |

|---|---|---|---|

| Organic Semiconductors | Electron-accepting building block in D-A molecules | Donor-Acceptor Organic Semiconductors | Frontier molecular orbital energy levels, charge transport characteristics |

| Polymer Solar Cells | Precursor for electron-accepting monomers in D-A polymers | Fluorinated Donor-Acceptor Conjugated Polymers | HOMO energy level, open-circuit voltage (Voc) of the solar cell |

Utility in Chromatography as Stationary Phase Components

Derivatives of 1,2-bis(phenyl)ethane structures have been successfully employed in the fabrication of robust stationary phases for high-performance liquid chromatography (HPLC). Specifically, monolithic capillary columns can be synthesized using thermally initiated free-radical polymerization of precursors like 1,2-bis(p-vinylphenyl)ethane (BVPE). nih.gov These stationary phases are created within fused silica capillaries and exhibit a unique porous structure.

The resulting polymer supports feature a bimodal pore-size distribution, with mesopores and small macropores ranging from 5 to 400 nm, alongside larger flow-through channels in the micrometer range. nih.gov This structure provides a very large surface area, which is crucial for achieving high-resolution separations of both small molecules and larger biomolecules on the same column. nih.gov

A key advantage of these monolithic columns is their high mechanical robustness and low degree of swelling in organic solvents. nih.gov This stability allows for high flow rates, enabling rapid separations. For instance, a test mixture of proteins has been successfully separated in under a minute. researchgate.net The straightforward fabrication process also ensures high run-to-run and batch-to-batch reproducibility, making them reliable for a wide range of analytical applications in micro-HPLC. nih.gov

| Property | Description | Advantage | Reference |

|---|---|---|---|

| Structure | Monolithic polymer with a bimodal pore-size distribution (mesopores and macropores). | High surface area for enhanced separation efficiency. | nih.gov |

| Mechanical Stability | High mechanical robustness and minimal swelling in organic solvents. | Allows for high flow rates and rapid analyses. | nih.gov |

| Application | Separation of both low- and high-molecular-weight compounds (e.g., proteins, oligonucleotides). | Versatile use across different analyte types. | nih.gov |

| Reproducibility | High run-to-run and batch-to-batch reproducibility. | Reliable and consistent chromatographic performance. | nih.gov |

Design of Fluorescent Organic Materials

The photophysical properties of α-dicarbonyl compounds have long been a subject of scientific inquiry. researchgate.net The incorporation of fluorine atoms into aryl rings can significantly influence the fluorescent properties of organic molecules. For example, studies on 4-halogen-substituted 2,5-diaryl-1,2,3-triazoles have shown that 4-fluoro-substituted derivatives possess the highest quantum yields compared to their chloro- and bromo-analogues. researchgate.net

This principle suggests that derivatives of this compound could serve as precursors for novel fluorescent materials. The diketone moiety can be transformed into various heterocyclic systems, and the presence of the fluorophenyl groups is anticipated to enhance the emissive properties of the resulting compounds. The strong C-F bond and the high electronegativity of fluorine can alter the electronic structure of the molecule, leading to favorable photophysical characteristics suitable for applications in sensors, imaging, and organic light-emitting diodes (OLEDs).

Fabrication of High-Performance Polymer Systems

Fluorinated polymers, or fluoropolymers, are a class of high-performance materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique electrical characteristics. nih.gov These properties are largely due to the strength of the carbon-fluorine bond. nih.gov

Incorporating fluorinated monomers like derivatives of this compound into polymer chains is a strategy to develop advanced materials with tailored properties. For example, innovative fluorinated polyimides have been developed that exhibit superior thermal, mechanical, and dielectric properties. mdpi.com The introduction of fluorinated groups, such as the trifluoromethyl group, can significantly lower the dielectric constant and dielectric loss of the polymer, making these materials suitable for high-frequency soft electronic applications. mdpi.com Furthermore, fluorination enhances the hydrophobicity and radiation resistance of polymers, expanding their utility in harsh environments, such as aerospace and defense applications. mdpi.com

| Property | Effect of Fluorination | Application | Reference |

|---|---|---|---|

| Thermal Stability | Increased due to the high C-F bond energy. | High-temperature electronics, aerospace components. | nih.govmdpi.com |

| Chemical Resistance | Enhanced resistance to chemicals and moisture. | Protective coatings, seals in corrosive environments. | nih.gov |

| Dielectric Constant | Lowered dielectric constant and loss. | High-frequency soft circuits, advanced electronics. | mdpi.com |

| Radiation Resistance | Improved resistance to high-energy radiation. | Aerospace and nuclear facility components. | mdpi.com |

Catalytic and Ligand Design Applications

The 1,2-dione functionality serves as a versatile handle for the synthesis of complex organic molecules, particularly ligands for metal-catalyzed reactions.

Employment as Chiral Ligands in Asymmetric Catalysis

A cornerstone of asymmetric catalysis is the design of effective chiral ligands that can control the stereochemical outcome of a reaction. The C2-symmetric scaffold is a common and effective design element in many chiral ligands. mdpi.com Derivatives of this compound are excellent precursors for such ligands.

Through condensation with a chiral diamine, the diketone can be converted into a chiral diimine ligand. These diimine ligands are conformationally rigid and can effectively chelate to a metal center, creating a well-defined chiral environment. For instance, chiral cis-diamines have been shown to be effective ligands for asymmetric transfer hydrogenation reactions. nih.gov Similarly, novel C2-symmetric diimines have been used as organocatalysts in the enantioselective synthesis of biologically active compounds like (S)-warfarin, achieving high yields and enantioselectivities. mdpi.com The fluorinated phenyl groups in ligands derived from this compound can further modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.

Exploration in Coordination Chemistry for Metal Complexes

The development of new metal complexes is a continuous effort in coordination chemistry, driven by the search for novel reactivity and applications. Schiff base ligands, readily synthesized from diamines and dicarbonyl compounds, are known to form stable complexes with a wide range of transition metals. researchgate.net

Derivatives of this compound, such as the diimine ligands discussed previously, can act as neutral tetradentate ligands. These ligands coordinate with first-row transition metals like Co(II), Ni(II), and Cu(II) to form complexes with general formulas such as [M(L)Cl₂]. researchgate.net The coordination geometry of these complexes is often octahedral or square planar. The specific geometry and the electronic properties of the complex are influenced by the metal ion and the steric and electronic nature of the ligand, including the presence of the fluorophenyl substituents. These metal complexes are investigated for their potential applications in catalysis, materials science, and as bioactive compounds. mdpi.com

Perspectives and Future Research Directions for 1,2 Bis 2 Fluorophenyl Ethane 1,2 Dione

Advancements in Stereoselective Synthesis

The synthesis of chiral molecules with high enantiomeric and diastereomeric purity is a cornerstone of modern chemistry. researchgate.netnih.gov For 1,2-Bis(2-fluorophenyl)ethane-1,2-dione, which possesses two adjacent stereogenic centers, the development of stereoselective synthetic routes is paramount for accessing its individual stereoisomers. Future research is expected to focus on the application of chiral catalysts to control the formation of these stereocenters.

Recent advancements in the enantioselective synthesis of α,α-diaryl ketones and related structures have highlighted the efficacy of chiral phosphoric acids and transition metal complexes. nih.govresearchgate.netresearchgate.net For instance, ruthenium-based catalysts have demonstrated high efficiency in the enantioselective hydrogenation of diaryl 1,4-diketones, achieving excellent enantio- and diastereoselectivities. acs.org Similar strategies could be adapted for the asymmetric synthesis of the diol precursor to this compound, followed by a controlled oxidation.

Another promising avenue is the stereoselective ring-opening of precursor molecules. The synthesis of axially chiral biaryl diketones has been achieved through the oxidative cleavage of optical dihydrophenanthrene-9,10-diols, demonstrating a point-to-axial chirality transfer. nih.gov Investigating analogous transformations for the synthesis of the target molecule could provide a novel and efficient route to enantiomerically pure forms. The development of such methods would be crucial for evaluating the specific properties of each stereoisomer and for their potential application in areas such as asymmetric catalysis and materials science.

Development of Advanced In Situ Spectroscopic Techniques

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and for elucidating the behavior of this compound in various applications. The development and application of advanced in situ spectroscopic techniques will be instrumental in this regard. Given the presence of fluorine atoms, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.

19F NMR offers several advantages, including a high sensitivity, 100% natural abundance of the 19F nucleus, and a large chemical shift dispersion, which often allows for the resolution of signals from different fluorine environments within a complex mixture. nih.govwikipedia.orgbiophysics.org This makes it an ideal technique for monitoring the progress of reactions involving fluorinated compounds in real-time, without the need for sample workup. nih.gov Future research could focus on employing in situ 19F NMR to study the stereoselective synthesis of this compound, providing valuable insights into the reaction intermediates and the factors governing stereoselectivity.

Furthermore, the coupling between fluorine and other nuclei, such as 1H and 13C, can provide detailed structural information. researchgate.netjeolusa.com Advanced NMR techniques, including two-dimensional correlation experiments, could be employed to fully characterize the structure and conformation of the molecule in solution. These techniques can also be used to study its interactions with other molecules, which is crucial for understanding its behavior in biological systems or as part of a larger molecular assembly.

Predictive Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are becoming increasingly important tools for predicting the properties of molecules and for guiding experimental research. For this compound, predictive modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into its structure-property relationships.

DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netrsc.org This information can help in interpreting experimental data, such as NMR and infrared spectra. For instance, theoretical calculations have been used to understand the non-covalent interactions that control enantioselectivity in the synthesis of chiral ketones. researchgate.net Similar studies on this compound could aid in the design of more effective chiral catalysts.

Moreover, predictive modeling can be used to explore the potential applications of the molecule. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption and emission spectra, providing insights into its photophysical properties and its potential use in optoelectronic devices. chemrxiv.org By systematically modifying the structure of the molecule in silico and calculating the resulting properties, it is possible to identify derivatives with enhanced performance for specific applications. This computational screening approach can significantly accelerate the discovery of new materials with desired functionalities.

Expansion of Non-Biological Applications in Emerging Technologies

While the biological applications of diketones are an active area of research, the unique properties of this compound make it a promising candidate for a range of non-biological applications in emerging technologies. The electron-withdrawing nature of the fluorine atoms is expected to influence the electronic properties of the molecule, potentially leading to applications in materials science and optoelectronics.

Diaryl diketones and related fluorene-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The introduction of fluorine atoms can enhance the electron-transporting properties of organic materials and improve their stability. Future research could explore the synthesis of polymers and small molecules incorporating the this compound moiety for use in such devices.

Another potential application lies in the field of photoinitiators for polymerization reactions. Benzil (B1666583), a related 1,2-diketone, is a well-known photoinitiator. thieme-connect.de The fluorine substituents in this compound could modify its photochemical properties, potentially leading to more efficient or specialized photoinitiators. Furthermore, the ability of 1,2-diketones to act as versatile intermediates in the synthesis of various heterocyclic compounds opens up possibilities for the creation of novel functional materials. umt.edu.pkresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity 1,2-Bis(2-fluorophenyl)ethane-1,2-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions of fluorinated aromatic precursors. A common approach involves the oxidation of 1,2-bis(2-fluorophenyl)ethylene derivatives using oxidizing agents like SeO₂ or hypervalent iodine reagents under controlled conditions. Purification typically involves recrystallization from ethanol or acetonitrile, with purity verified via HPLC (>98%) and melting point analysis (138–142°C) .

Q. How is the molecular conformation of this compound characterized?

- Methodological Answer : X-ray crystallography reveals an s-trans conformation of the dicarbonyl unit, with an O–C–C–O torsion angle of 110.65(12)°. The central C–C bond connecting the carbonyl groups (1.536(2) Å) is elongated compared to typical Csp²–Csp² bonds, likely due to reduced dipole-dipole interactions and π-system delocalization . Dihedral angles between aromatic rings (64.74(5)°) and π-π interactions (centroid distances: 3.64–3.72 Å) stabilize the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and C–F vibrations at 1200–1250 cm⁻¹.

- ¹H/¹³C NMR : Fluorine substituents deshield adjacent protons (δ 7.2–7.8 ppm for aromatic H) and carbonyl carbons (δ ~190 ppm).

- XRD : Resolve bond lengths, angles, and intermolecular interactions (e.g., weak C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How does fluorination at the ortho-position influence electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density on the aromatic rings, lowering HOMO-LUMO gaps (calculated via DFT). This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at carbonyl groups. Comparative studies with non-fluorinated analogs (e.g., benzil) show altered redox potentials in cyclic voltammetry .

Q. How can computational modeling resolve contradictions in reported bond lengths or stability data?

- Methodological Answer : Discrepancies in crystallographic data (e.g., C–C bond elongation) can be analyzed using density functional theory (DFT) to evaluate steric and electronic contributions. For stability, molecular dynamics simulations predict degradation pathways under thermal stress, validated via thermogravimetric analysis (TGA) .

Q. What are the applications of this compound in coordination chemistry?

- Methodological Answer : The dione acts as a ligand precursor for transition metals (e.g., Mo, Pd). For example, reactions with Mo(IV) complexes yield tetrafluoroborate salts, where the dione’s carbonyl groups coordinate to the metal center. Structural analysis (XRD, EPR) confirms octahedral geometry and redox activity .

Q. How do intermolecular interactions affect crystallization and material properties?

- Methodological Answer : Weak C–H···O hydrogen bonds (O···H distances: ~2.5 Å) and π-π stacking (3.64–3.72 Å) govern crystal packing. These interactions influence solubility, melting points, and mechanical stability. Hirshfeld surface analysis quantifies interaction contributions .

Safety and Handling

Q. What protocols ensure safe handling and storage in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles), fume hoods, and avoid dust formation.

- Disposal : Incinerate at high temperatures (>800°C) or use chemical waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.